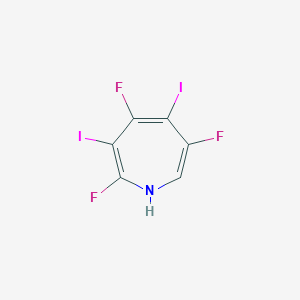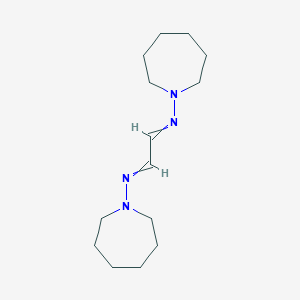
3-Methoxy-5-(2-methoxyethanesulfonyl)-1,2,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-5-(2-methoxyethanesulfonyl)-1,2,4-thiadiazole is a synthetic organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(2-methoxyethanesulfonyl)-1,2,4-thiadiazole typically involves the reaction of appropriate starting materials under controlled conditions. One possible synthetic route could involve the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions may include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and by-products.
化学反応の分析
Types of Reactions
3-Methoxy-5-(2-methoxyethanesulfonyl)-1,2,4-thiadiazole may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: The methoxy or sulfonyl groups could be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of functionalized thiadiazole derivatives.
科学的研究の応用
3-Methoxy-5-(2-methoxyethanesulfonyl)-1,2,4-thiadiazole could have several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.
Biology: Investigating its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Exploring its use as a pharmaceutical intermediate or active ingredient in drug development.
作用機序
The mechanism of action of 3-Methoxy-5-(2-methoxyethanesulfonyl)-1,2,4-thiadiazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds to 3-Methoxy-5-(2-methoxyethanesulfonyl)-1,2,4-thiadiazole might include other thiadiazole derivatives with different substituents. Examples could be:
- 3-Methyl-5-(2-methoxyethanesulfonyl)-1,2,4-thiadiazole
- 3-Methoxy-5-(2-chloroethanesulfonyl)-1,2,4-thiadiazole
Uniqueness
The uniqueness of this compound could lie in its specific functional groups, which may confer distinct chemical reactivity or biological activity compared to other thiadiazole derivatives. Its methoxy and sulfonyl groups might influence its solubility, stability, and interaction with biological targets.
特性
CAS番号 |
922504-62-9 |
|---|---|
分子式 |
C6H10N2O4S2 |
分子量 |
238.3 g/mol |
IUPAC名 |
3-methoxy-5-(2-methoxyethylsulfonyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C6H10N2O4S2/c1-11-3-4-14(9,10)6-7-5(12-2)8-13-6/h3-4H2,1-2H3 |
InChIキー |
XCMVKDRTRIUGHR-UHFFFAOYSA-N |
正規SMILES |
COCCS(=O)(=O)C1=NC(=NS1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Chloro(dimethyl)(2-{4-[(naphthalen-2-yl)methanesulfonyl]phenyl}ethyl)silane](/img/structure/B14186783.png)


![1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14186801.png)
![Methanone, bis[4-(4-methoxyphenyl)-1H-pyrrol-3-yl]-](/img/structure/B14186807.png)
![4,4'-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile)](/img/structure/B14186812.png)


![7,8-Dihydronaphtho[1,2-c]furan-1,3,9(6H)-trione](/img/structure/B14186848.png)

methanone](/img/structure/B14186855.png)
oxophosphanium](/img/structure/B14186866.png)

![1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186880.png)
